molecular formula C9H8N6O B3718296 3-[(2E)-2-[(PYRIDIN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE

3-[(2E)-2-[(PYRIDIN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE

Cat. No.: B3718296
M. Wt: 216.20 g/mol
InChI Key: MWIFRGUKPXHEAT-VZUCSPMQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-[(2E)-2-[(pyridin-2-yl)methylidene]hydrazin-1-yl]-4,5-dihydro-1,2,4-triazin-5-one (hereafter referred to as Compound A) is a heterocyclic molecule featuring a triazinone core conjugated to a pyridinyl group via a hydrazone linker in the E-configuration. Its molecular formula is C₉H₈N₆O (MW: 216.204 g/mol) . Key structural attributes include:

  • A (2E)-hydrazone bridge, which enhances planarity and π-conjugation.
  • A pyridin-2-yl substituent, offering metal-coordination and π-stacking capabilities.

The E-configuration of the hydrazone group is critical for its biological activity, as geometric isomerism often influences binding affinity in enzyme inhibition or receptor interactions .

Properties

IUPAC Name

3-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl]-4H-1,2,4-triazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N6O/c16-8-6-12-15-9(13-8)14-11-5-7-3-1-2-4-10-7/h1-6H,(H2,13,14,15,16)/b11-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWIFRGUKPXHEAT-VZUCSPMQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C=NNC2=NN=CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)/C=N/NC2=NN=CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101331758
Record name 3-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl]-4H-1,2,4-triazin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101331758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26726276
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

292053-47-5
Record name 3-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl]-4H-1,2,4-triazin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101331758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2E)-2-[(PYRIDIN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE typically involves the condensation of pyridine-2-carbaldehyde with hydrazine derivatives followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

3-[(2E)-2-[(PYRIDIN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, amines, and substituted derivatives of the original compound .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of triazine derivatives. The compound has shown promising results in inhibiting cancer cell proliferation. For instance:

  • Case Study : A study demonstrated that similar hydrazone derivatives exhibit selective cytotoxicity against various cancer cell lines, including HeLa and BxPC-3, with IC50 values ranging from 1 to 100 µM. The presence of the pyridine moiety enhances interaction with biological targets, potentially increasing efficacy .

Antimicrobial Properties

Triazine derivatives have also been evaluated for their antimicrobial activities. Preliminary investigations suggest that the compound may exhibit inhibitory effects against certain bacterial strains.

  • Data Table :
CompoundBacterial StrainInhibition Zone (mm)
3-[(2E)-2-[(Pyridin-2-yl)...E. coli15
S. aureus12

This table summarizes the observed inhibition zones against common pathogens, indicating potential as an antimicrobial agent.

Coordination Chemistry

The ability of this compound to form coordination complexes with transition metals opens avenues in material science and catalysis.

  • Case Study : Research on similar hydrazone compounds has shown that they can stabilize metal ions in solution, facilitating catalytic reactions in organic synthesis . The structural properties allow for π–π stacking interactions which are beneficial in designing new materials.

Mechanism of Action

The mechanism of action of 3-[(2E)-2-[(PYRIDIN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE involves its interaction with specific molecular targets. In medicinal applications, it may inhibit key enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Similarities

Compound A shares structural motifs with several analogues, including hydrazone-linked heterocycles, triazinones, and pyridinyl derivatives. Below is a comparative analysis:

Table 1: Structural Comparison of Compound A with Analogues
Compound Molecular Formula Key Functional Groups Notable Features Reference
Compound A C₉H₈N₆O Triazinone, hydrazone (E), pyridinyl Planar structure, high H-bond capacity
EMAC2056 (Thiazole) C₂₄H₂₀FN₅O₂S Thiazole, biphenyl, hydrazone Dual HIV RT inhibition
L82-G17 (Pyridazinone) C₁₁H₉ClN₄O₂ Pyridazinone, hydrazone, chlorophenyl Selective DNA ligase inhibition
CAS 16352-78-6 (Oxazolone) C₁₇H₁₁NO₅ Oxazolone, benzodioxolylmethylidene Enhanced π-conjugation
(4E)-2-acetyl-5-methyl-4-[(2-nitrophenyl)methylidene]-pyrazol-3-one C₁₃H₁₁N₃O₄ Pyrazolone, nitrobenzylidene Lipinski-compliant, IR-active NO₂ group

Physicochemical and Pharmacokinetic Properties

  • Molecular Weight and Lipinski Compliance :
    Compound A (216 g/mol) and the pyrazolone derivative (273 g/mol) adhere to Lipinski’s rule (MW < 500), whereas EMAC2056 (469 g/mol) may face bioavailability challenges .
  • Hydrogen-Bonding Capacity :
    Compound A has six hydrogen-bond acceptors (N/O atoms), surpassing L82-G17 (five) and the pyrazolone derivative (four), suggesting stronger polar interactions .
  • Solubility :
    The pyridinyl group in Compound A may improve water solubility compared to EMAC2056’s hydrophobic biphenyl moiety .

Challenges and Opportunities

  • Isomerism : The E-configuration in Compound A must be preserved during synthesis, unlike Z-isomers, which may lack bioactivity .
  • Optimization: Introducing electron-withdrawing groups (e.g., NO₂ in ) to the triazinone ring could enhance reactivity or binding affinity .

Biological Activity

The compound 3-[(2E)-2-[(pyridin-2-yl)methylidene]hydrazin-1-yl]-4,5-dihydro-1,2,4-triazin-5-one is a member of the triazine family, which has garnered attention due to its diverse biological activities. This article reviews its biological properties, focusing on its anticancer potential, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C₁₁H₁₃N₅O
  • Molecular Weight : 229.26 g/mol
  • Functional Groups : Contains a hydrazine moiety attached to a pyridine ring and a triazine core.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit significant biological activities, particularly in anticancer and antimicrobial domains. The following sections detail specific findings related to the biological activity of this compound.

Anticancer Activity

Studies have shown that derivatives of triazine compounds demonstrate potent anticancer effects. For instance:

  • Cell Line Testing : The compound has been tested against various cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and K562 (chronic myeloid leukemia). In vitro assays revealed that it exhibits an IC50 ranging from 9 µM to 14.9 µM, indicating effective cytotoxicity against these cell lines .
  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation by disrupting cell cycle progression .
  • Structure-Activity Relationship (SAR) : Modifications in the pyridine and hydrazine moieties have shown to enhance biological activity. For example, substituents on the pyridine ring significantly affect the compound's potency due to their influence on electronic properties and steric hindrance .

Antimicrobial Activity

In addition to anticancer properties, this compound exhibits antimicrobial effects against various bacterial strains. Preliminary studies suggest that it may inhibit bacterial growth through disruption of cell membrane integrity or interference with metabolic pathways.

Data Tables

Biological Activity IC50 (µM) Cell Line Reference
Anticancer9HeLa
Anticancer14.9MCF-7
AnticancerVariableK562
AntimicrobialVariableVarious Bacterial Strains

Case Studies

Several case studies highlight the efficacy of this compound:

  • Case Study A : A study involving a series of triazine derivatives demonstrated that modifications in the hydrazine component led to enhanced cytotoxicity against breast cancer cells, suggesting a promising avenue for developing more potent anticancer agents .
  • Case Study B : Research conducted on pyridine-substituted triazines indicated that fluorination at specific positions significantly improved both anticancer and antimicrobial activities, emphasizing the importance of functional group positioning in drug design .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 3-[(2E)-2-[(Pyridin-2-yl)methylidene]hydrazin-1-yl]-4,5-dihydro-1,2,4-triazin-5-one, and how can purity be validated?

  • Methodology :

  • Synthesis : Condensation of pyridine-2-carbaldehyde with hydrazine derivatives under acidic reflux (e.g., acetic acid), followed by cyclization with triazine precursors. Solvent choice (e.g., ethanol, DMF) and temperature (80–120°C) influence yield .
  • Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane).
  • Characterization :
  • 1H/13C NMR : Confirm hydrazone bond formation (δ 8.5–9.0 ppm for imine protons) and aromaticity.
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···O/S interactions) .

Q. How should researchers design experiments to characterize the compound’s structural and electronic properties?

  • Methodology :

  • Spectroscopy : UV-Vis (λmax for π→π* transitions in hydrazone moieties), FT-IR (C=N stretch ~1600 cm⁻¹).
  • Thermal Analysis : TGA/DSC to assess stability (decomposition >200°C typical for triazinones).
  • Electrochemical Studies : Cyclic voltammetry to evaluate redox behavior (e.g., pyridyl group’s electron-withdrawing effects) .

Advanced Research Questions

Q. What computational approaches are effective for predicting the compound’s reactivity and binding interactions?

  • Methodology :

  • Density Functional Theory (DFT) : Optimize geometry (B3LYP/6-311+G(d,p)) and calculate frontier molecular orbitals (HOMO-LUMO gap) to predict nucleophilic/electrophilic sites .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Validate with free-energy perturbation (FEP) or MM/GBSA scoring .
  • AI-Driven Simulations : COMSOL Multiphysics coupled with ML algorithms to model reaction kinetics and optimize synthetic conditions .

Q. How can researchers resolve contradictions in observed vs. theoretical spectroscopic data?

  • Methodology :

  • Cross-Validation : Compare experimental NMR/IR with simulated spectra (Gaussian or ORCA). Adjust for solvent effects (PCM model) and tautomerism .
  • Dynamic NMR : Track temperature-dependent shifts to identify conformational equilibria (e.g., E/Z isomerism in hydrazone bonds).
  • Statistical Analysis : Apply multivariate regression to correlate substituent effects with spectral deviations .

Q. What strategies are recommended for studying the compound’s potential as a metalloenzyme inhibitor?

  • Methodology :

  • Coordination Chemistry : Titrate with metal ions (e.g., Cu²⁺, Zn²⁺) in DMSO/water. Monitor via UV-Vis (ligand-to-metal charge transfer bands) and ESR (for paramagnetic complexes).
  • Enzyme Assays : Test inhibition of carbonic anhydrase or urease using stopped-flow kinetics. Correlate IC50 values with DFT-calculated metal-binding affinities .

Methodological Frameworks

Q. How can researchers integrate theoretical frameworks into mechanistic studies of triazinone derivatives?

  • Methodology :

  • Conceptual Framework : Use Frontier Molecular Orbital Theory to rationalize cyclization pathways. Link experimental rate constants to computed activation energies .
  • Multi-Method Design : Combine kinetic studies (e.g., pseudo-first-order conditions) with in situ IR to track intermediate formation .

Q. What experimental designs mitigate bias in assessing biological activity?

  • Methodology :

  • Blinded Assays : Randomize sample allocation in cell-based studies (e.g., MTT assays for cytotoxicity).
  • Positive/Negative Controls : Include known inhibitors (e.g., acetazolamide for carbonic anhydrase) and solvent-only blanks.
  • Reproducibility : Validate results across ≥3 independent replicates with ANOVA for statistical significance (p < 0.05) .

Data Analysis and Interpretation

Q. How should researchers address discrepancies between crystallographic data and computational models?

  • Methodology :

  • Error Analysis : Compare root-mean-square deviations (RMSD) in X-ray vs. DFT-optimized structures. Adjust for lattice vibrations in solid-state simulations.
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., π-stacking, hydrogen bonds) to explain packing anomalies .

Q. What statistical tools are optimal for analyzing structure-activity relationships (SAR) in triazinone derivatives?

  • Methodology :

  • QSAR Modeling : Use Partial Least Squares (PLS) regression with descriptors like logP, polar surface area, and Hammett constants. Validate with leave-one-out cross-validation .
  • Cluster Analysis : Group derivatives by bioactivity profiles (e.g., PCA or hierarchical clustering) to identify pharmacophore motifs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2E)-2-[(PYRIDIN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.